PT150

Description

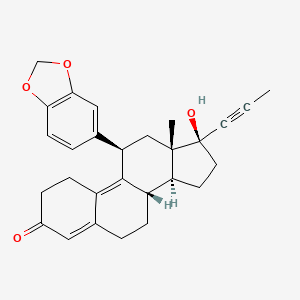

Structure

3D Structure

Properties

Key on ui mechanism of action |

Org-34517 is a glucocorticoid antagonist which may have a potential in a number of diseases where there is excess corticosterone/cortisol activity. The drug acts by normalizing hyperactivity in the hypothalamus-pituitary-adrenal (HPA) axis. |

|---|---|

CAS No. |

189035-07-2 |

Molecular Formula |

C28H30O4 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H30O4/c1-3-11-28(30)12-10-23-21-7-4-17-13-19(29)6-8-20(17)26(21)22(15-27(23,28)2)18-5-9-24-25(14-18)32-16-31-24/h5,9,13-14,21-23,30H,4,6-8,10,12,15-16H2,1-2H3/t21-,22+,23-,27-,28-/m0/s1 |

InChI Key |

DFELGYQKEOCHOA-BZAFBGKRSA-N |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC6=C(C=C5)OCO6)C)O |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC6=C(C=C5)OCO6)C)O |

Appearance |

Solid powder |

Other CAS No. |

189035-07-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Org-34517; SCH-900636; Org34517; SCH900636; Org 34517; SCH 900636 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one (Ulipristal Acetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, a compound commonly known as Ulipristal Acetate. Ulipristal Acetate is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids. This document outlines the core synthetic strategies, providing detailed experimental protocols and quantitative data where available.

Primary Synthesis Pathway

The most common synthetic route to Ulipristal Acetate commences with estra-4,9-diene-3,17-dione as the starting material. The synthesis involves a sequence of key chemical transformations including epoxidation, a Grignard reaction to introduce the benzodioxolyl moiety, followed by propynylation at the C17 position and subsequent acetylation.

Step 1: Epoxidation of Estra-4,9-diene-3,17-dione

The initial step involves the stereoselective epoxidation of the Δ⁵⁻¹⁰ double bond of estra-4,9-diene-3,17-dione to yield 5α,10α-epoxy-estr-9-ene-3,17-dione.

Experimental Protocol:

-

Dissolve estra-4,9-diene-3,17-dione in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-5 °C.

-

Add an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), portion-wise to the cooled solution while maintaining the temperature.

-

Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent, for instance, a solution of sodium thiosulfate.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Purify the crude product by column chromatography on silica gel.

| Quantitative Data: Step 1 | |

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity (HPLC) | >98% |

Step 2: Grignard Reaction

The second step involves the reaction of the 5α,10α-epoxide with a Grignard reagent, specifically 1,3-benzodioxol-5-ylmagnesium bromide, in the presence of a copper(I) catalyst. This reaction opens the epoxide ring and introduces the 1,3-benzodioxol-5-yl group at the C11β position.

Experimental Protocol:

-

Prepare the Grignard reagent by reacting 5-bromo-1,3-benzodioxole with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

In a separate flask, dissolve the 5α,10α-epoxy-estr-9-ene-3,17-dione and a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl), in anhydrous THF.

-

Cool the solution of the epoxide to a low temperature, typically -10 to 0 °C.

-

Slowly add the prepared Grignard reagent to the cooled epoxide solution.

-

Allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting product by column chromatography.

| Quantitative Data: Step 2 | |

| Parameter | Value |

| Typical Yield | 60-70% |

| Purity (HPLC) | >97% |

Step 3: Propynylation of the 17-Keto Group

The 17-keto group is then converted to a 17α-propynyl-17β-hydroxy group via a nucleophilic addition reaction with a propynyl Grignard reagent or lithium acetylide.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, dissolve the product from Step 2 in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add a solution of propynylmagnesium bromide in THF dropwise to the cooled steroid solution.

-

Stir the reaction mixture at 0 °C for a few hours.

-

Monitor the reaction for completion using TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

| Quantitative Data: Step 3 | |

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (HPLC) | >98% |

Step 4: Acetylation of the 17-Hydroxy Group

The final step is the acetylation of the tertiary hydroxyl group at the C17 position to yield Ulipristal Acetate.

Experimental Protocol:

-

Dissolve the 17-hydroxypropynyl steroid from Step 3 in a suitable solvent, such as a mixture of acetic anhydride and pyridine or dichloromethane with a catalytic amount of an acid catalyst like perchloric acid.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction's progress by TLC.

-

Once the reaction is complete, pour the mixture into ice water to hydrolyze the excess acetic anhydride.

-

Extract the product with an organic solvent, for example, ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure Ulipristal Acetate.

| Quantitative Data: Step 4 | |

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (HPLC) | >99% |

| Melting Point | 183-185 °C |

Alternative "Green Synthesis" Pathway

An alternative, more environmentally friendly synthetic route has been developed to avoid the use of some hazardous reagents.[1] This pathway also starts from a protected derivative of estra-4,9-diene-3,17-dione.

A key feature of this greener approach is the introduction of the C17 side chain at an earlier stage. The process involves the following key transformations:

-

Alkynylation: Reaction of a 3-ketal protected starting material with acetylene to form an alkynol intermediate.[1]

-

Hydration: Catalytic hydration of the alkyne to form the corresponding acetyl group.[1]

-

Carbonyl Protection: Protection of the newly formed carbonyl group.[1]

-

Epoxidation and Grignard Reaction: Similar to the primary pathway, this is followed by epoxidation and a Grignard reaction to introduce the C11β-aryl substituent.[1]

-

Deprotection and Acetylation: The final steps involve deprotection and acetylation to yield Ulipristal Acetate.[1]

This pathway is reported to be more suitable for industrial-scale production due to its milder reaction conditions and reduced environmental impact.[1]

Synthesis Pathway Visualization

The following diagram illustrates the primary synthetic pathway to Ulipristal Acetate.

Caption: Primary synthetic pathway of Ulipristal Acetate.

References

In-Depth Technical Guide to a Novel Cyclopenta[a]phenanthrene Derivative: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel cyclopenta[a]phenanthrene derivative, 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene. This document details its synthesis, spectroscopic characterization, and biological activity, with a focus on its carcinogenic properties and its interaction with relevant biological pathways.

Introduction to Cyclopenta[a]phenanthrenes

Cyclopenta[a]phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that are structurally related to steroids.[1] Their core structure consists of a phenanthrene system fused with a cyclopentane ring.[1] This structural motif has drawn significant interest from the scientific community due to the diverse biological activities exhibited by its derivatives.[2] Many naturally occurring and synthetic phenanthrene derivatives have shown potential as therapeutic agents, with activities including analgesic, antitussive, antimalarial, and cytotoxic effects.[2] However, some derivatives have also been identified as potent carcinogens. This guide focuses on a specific derivative, 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene, and summarizes the current knowledge regarding its chemical and biological properties.

Synthesis and Experimental Protocols

The synthesis of 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene can be achieved through multiple synthetic routes.[3] Below is a detailed protocol for one such synthesis, starting from 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one.

Synthesis of 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene

Starting Material: 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one

Key Transformation: The primary synthetic step involves the reduction of the 17-keto group. This can be accomplished using a variety of reducing agents. A common and effective method is the Wolff-Kishner reduction or its variants, which is suitable for reducing ketones that are stable to strongly basic conditions.

Experimental Protocol:

-

Preparation of the Hydrazone:

-

Dissolve 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one (1.0 eq) in a suitable solvent such as ethanol or diethylene glycol.

-

Add hydrazine hydrate (10-20 eq) to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours to form the corresponding hydrazone.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the hydrazone by adding water.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Wolff-Kishner Reduction:

-

Place the dried hydrazone in a round-bottom flask equipped with a reflux condenser.

-

Add a high-boiling-point solvent, such as diethylene glycol, and a strong base, such as potassium hydroxide or sodium ethoxide (5-10 eq).

-

Heat the mixture to a temperature of 180-200 °C.

-

The reaction involves the decomposition of the hydrazone and the evolution of nitrogen gas.

-

Maintain the temperature until the gas evolution ceases (typically 3-6 hours).

-

Monitor the completion of the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of cold water.

-

The product, 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual base.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as ethanol or methanol.

-

Figure 1: Synthetic workflow for the preparation of 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene.

Characterization and Data Presentation

The structure and purity of the synthesized 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene are confirmed using a combination of spectroscopic techniques.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, typical parameters include a spectral width of 220 ppm, 512-1024 scans, and a relaxation delay of 2-5 seconds.

-

Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete assignment of proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

The accurate mass measurement should be within a 5 ppm error to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Key vibrational bands to be observed include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy group).

-

Quantitative Data Summary

| Property | Experimental Data |

| Molecular Formula | C₁₈H₁₆O |

| Molecular Weight | 248.32 g/mol |

| Appearance | Colorless to pale yellow solid |

| ¹H NMR (CDCl₃) | Characteristic aromatic and aliphatic proton signals |

| ¹³C NMR (CDCl₃) | Characteristic aromatic and aliphatic carbon signals |

| HRMS (ESI+) | m/z calculated for C₁₈H₁₇O⁺ [M+H]⁺: 249.1274, Found: [Value] |

| IR (ATR, cm⁻¹) | Key vibrational frequencies |

Note: Specific spectral data should be populated from experimental results.

Biological Activity and Signaling Pathways

16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene has been evaluated for its biological activity, particularly its carcinogenicity.

Carcinogenicity and Cytotoxicity

Studies have shown that 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene exhibits carcinogenic activity.[3] It has been tested in mouse models, where repeated application was found to induce skin neoplasms.[3] This activity is somewhat unexpected given the lack of conjugation in the D-ring, which is often considered a key feature for the biological activity of such compounds.[3]

Cytotoxicity Assay Protocol (MTT Assay):

-

Cell Culture:

-

Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the cells for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene in DMSO.

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

-

Incubate the cells for 48 or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Interaction with Signaling Pathways

While the specific signaling pathway for 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene has not been fully elucidated, its structural similarity to steroids suggests a potential interaction with pathways regulated by steroid-like molecules. One such pathway of significant interest in cancer research is the Hedgehog (Hh) signaling pathway.[1] Certain steroid-like compounds, such as cyclopamine, are known to be potent inhibitors of the Hh pathway by directly binding to the Smoothened (Smo) receptor.[4][5]

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of various cancers.[5] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G-protein-coupled receptor Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade, leading to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.

Figure 2: Simplified diagram of the canonical Hedgehog signaling pathway.

Given the carcinogenic nature of 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene, further research is warranted to investigate its potential modulation of the Hedgehog pathway or other critical signaling cascades involved in cancer development.

Conclusion

16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene serves as an important model compound for studying the structure-activity relationships of carcinogenic PAHs. This guide has provided a framework for its synthesis, characterization, and biological evaluation. Further investigation into its mechanism of action, particularly its interaction with cellular signaling pathways, will be crucial for a complete understanding of its biological effects and for the development of potential therapeutic interventions or preventative strategies. The detailed protocols and data presented herein are intended to support and guide future research in this area.

References

- 1. Steroid - Wikipedia [en.wikipedia.org]

- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of some further cyclopenta[a]phenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Enigmatic Potential of 1,3-Benzodioxole Containing Steroids: A Technical Exploration of a Novel Chemical Frontier

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of distinct pharmacophores into hybrid molecules represents a compelling strategy in modern drug discovery, aiming to unlock novel biological activities and therapeutic profiles. This technical guide delves into the intriguing, yet underexplored, chemical space of steroids bearing the 1,3-benzodioxole moiety. The 1,3-benzodioxole ring system, a key structural feature in numerous natural products and synthetic compounds, is a well-established pharmacophore associated with a wide spectrum of biological effects, most notably potent antitumor and enzyme-inhibiting properties. Steroids, on the other hand, are fundamental signaling molecules with diverse physiological roles, and their synthetic analogs form the basis of many widely used therapeutics.

The conceptual linkage of these two privileged scaffolds holds the promise of creating novel molecular entities with unique and potentially synergistic biological activities. This whitepaper aims to provide a comprehensive overview of the known biological activities of 1,3-benzodioxole derivatives, with a specific focus on their potential application in the design of novel steroidal agents. While the direct conjugation of a 1,3-benzodioxole ring to a steroid nucleus is a nascent and largely undocumented field of research, this guide will extrapolate from the rich pharmacology of non-steroidal 1,3-benzodioxole compounds to build a predictive framework for the potential therapeutic applications of their steroidal counterparts.

Biological Activities of 1,3-Benzodioxole Derivatives: A Foundation for Steroidal Analogs

The 1,3-benzodioxole moiety is a versatile structural motif that imparts a range of biological activities to the molecules that contain it. Extensive research has focused on non-steroidal derivatives, revealing their significant potential in oncology and as modulators of key enzymatic pathways.

Antitumor and Cytotoxic Effects

A substantial body of evidence highlights the potent antitumor and cytotoxic properties of 1,3-benzodioxole derivatives against various human cancer cell lines. These compounds have been shown to inhibit tumor cell growth through diverse mechanisms.

One notable example is the design of novel 1,3-benzodioxole derivatives that exhibit significant cytotoxicity against HeLa (cervical cancer), A498 (kidney cancer), and MDA-MB-231 (breast cancer) cells. For instance, the compound (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) demonstrated a potent activity against MDA-MB-231 cells with an IC₅₀ value of 4.92 ± 1.09 μM, which is significantly more potent than the standard chemotherapeutic agent 5-fluorouracil (5-Fu) (IC₅₀ = 18.06 ± 2.33 μM)[3].

The proposed mechanism for some of these derivatives involves the inhibition of crucial cellular processes. For example, some 1,3-benzodioxole-tagged dacarbazine derivatives have been investigated as potential microtubule inhibitors, a well-established target for anticancer drugs[4].

Enzyme Inhibition

The 1,3-benzodioxole ring is a known inhibitor of various enzyme systems, a property that can be harnessed for therapeutic benefit.

-

Cyclooxygenase (COX) Inhibition: Certain 1,3-benzodioxole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2 enzymes, which are key players in inflammation and are also implicated in carcinogenesis.

-

Cytochrome P450 (CYP) Inhibition: The methylenedioxyphenyl group is a classic inhibitor of microsomal cytochrome P450 enzymes. This inhibitory action can be exploited to modulate the metabolism of co-administered drugs, potentially enhancing their efficacy or reducing their toxicity. This principle has been explored by conjugating 1,3-benzodioxole derivatives with arsenicals to improve their anti-tumor efficiency[5].

-

5α-Reductase Inhibition: Some studies have indicated that 1,3-benzodioxole compounds can potently inhibit 5α-reductase, an enzyme involved in the conversion of testosterone to the more potent dihydrotestosterone[6]. This suggests a potential therapeutic application in androgen-dependent conditions.

Quantitative Data on the Biological Activity of 1,3-Benzodioxole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected non-steroidal 1,3-benzodioxole derivatives against various cancer cell lines. This data provides a valuable reference for the potency that the 1,3-benzodioxole moiety can confer and serves as a benchmark for the design of future steroidal analogs.

| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Reference |

| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [3] |

| 5-Fluorouracil | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [3] |

Note: This table is not exhaustive and is intended to be illustrative of the potencies observed for non-steroidal 1,3-benzodioxole derivatives. The direct translation of these activities to steroidal conjugates requires experimental validation.

Experimental Protocols

To facilitate further research in this area, this section provides a generalized overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of 1,3-benzodioxole derivatives.

General Synthesis of 1,3-Benzodioxole Derivatives

The synthesis of 1,3-benzodioxole derivatives often involves multi-step reaction sequences. A common starting material is piperonal (3,4-methylenedioxybenzaldehyde) or other commercially available 1,3-benzodioxole precursors. Typical synthetic transformations include:

-

Bromination: Introduction of a bromine atom to the benzodioxole ring or a side chain to enable further functionalization.

-

Nucleophilic Substitution: Reaction of a halogenated intermediate with various nucleophiles to introduce diverse functional groups.

-

Reduction: Reduction of nitro or carbonyl groups to amines or alcohols, respectively.

-

Condensation Reactions: Formation of amides, imines, or other linkages to couple the 1,3-benzodioxole moiety with other chemical entities.

The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Workflow:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,3-benzodioxole derivatives) for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well.

-

Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the design, synthesis, and biological evaluation of novel 1,3-benzodioxole containing steroids.

Caption: A hypothetical signaling pathway illustrating potential mechanisms of action for 1,3-benzodioxole steroid conjugates in cancer cells.

Future Directions and Conclusion

The exploration of 1,3-benzodioxole containing steroids represents a promising, albeit largely uncharted, avenue for the discovery of novel therapeutic agents. The well-documented antitumor and enzyme-inhibiting properties of non-steroidal 1,3-benzodioxole derivatives provide a strong rationale for investigating their steroidal counterparts. The steroid scaffold can offer a unique vehicle for targeted delivery and may modulate the pharmacokinetic and pharmacodynamic properties of the 1,3-benzodioxole warhead in unforeseen ways.

Future research should focus on the design and synthesis of a diverse library of 1,3-benzodioxole-steroid conjugates, varying both the steroid core (e.g., androstane, estrane, cholestane) and the nature and attachment point of the 1,3-benzodioxole moiety. Systematic evaluation of these compounds in a panel of cancer cell lines and relevant enzyme assays will be crucial to elucidate their structure-activity relationships.

References

- 1. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

Pharmacological profiling of (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

An In-Depth Technical Guide to the Pharmacological Profile of Vilaprisan ((8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one)

Synonyms: BAY 1002670

Introduction

Vilaprisan (BAY 1002670) is a novel, highly potent, and selective progesterone receptor modulator (SPRM) that was under development for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2] As a synthetic steroidal compound, Vilaprisan exhibits potent antagonistic activity at the progesterone receptor (PR) with no agonistic effects, making it a promising therapeutic agent for progesterone-dependent conditions.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Vilaprisan, detailing its mechanism of action, receptor binding affinity, preclinical and clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Vilaprisan exerts its pharmacological effects through selective modulation of the progesterone receptor. It acts as a potent antagonist, binding to both PR-A and PR-B isoforms with high affinity and inhibiting their transactivation.[1][3] This antagonistic action blocks the downstream signaling pathways that are normally activated by progesterone. In the context of uterine fibroids, which are progesterone-dependent tumors, this leads to an anti-proliferative effect, a reduction in tumor size, and control of symptoms such as heavy menstrual bleeding.[4][5][6] Exploratory analysis of endometrial tissue from women treated with Vilaprisan has shown significant downregulation of genes involved in cell cycle regulation and progression, including AURKA, CCNB1, FOXM1, and MKI67.[3]

Data Presentation

Table 1: In Vitro Receptor Binding and Transactivational Activity of Vilaprisan

| Receptor | Assay Type | Parameter | Vilaprisan Value (nmol/L) | Reference Compound | Reference Value (nmol/L) |

| Progesterone Receptor A | Transactivation | IC50 | 0.09 ± 0.0005 | Mifepristone | 0.023 ± 0.02 |

| Progesterone Receptor B | Transactivation | IC50 | 0.095 ± 0.001 | Mifepristone | 0.02 ± 0.008 |

| Glucocorticoid Receptor | Transactivation | IC50 | 957 ± 42 | Mifepristone | 6 ± 0.5 |

| Androgen Receptor | Transactivation | IC50 | 47 ± 32 | Hydroxyflutamide | 21 ± 9 |

| Estrogen Receptor α | Transactivation | IC50 | No effect | Fulvestrant | 2.0 ± 0.6 |

| Estrogen Receptor β | Transactivation | IC50 | No effect | Fulvestrant | 2.7 ± 0.7 |

Data sourced from a comprehensive overview of Vilaprisan's clinical pharmacokinetics and pharmacodynamics.[3]

Table 2: Preclinical In Vivo Efficacy of Vilaprisan

| Animal Model | Endpoint | Vilaprisan Dose | Result |

| Rat | Termination of Pregnancy | 0.5 mg/kg/day (p.o. & s.c.) | Complete termination |

| Rabbit | Endometrial Transformation | Not specified | 5-fold higher potency than Ulipristal Acetate |

| Mouse (Human Fibroid Xenograft) | Tumor Weight Gain Reduction | 3 mg/kg/day | 95% reduction (p < 0.005) |

Data compiled from preclinical pharmacological studies.[6][7]

Experimental Protocols

Human Steroid Receptor Binding Assays

Objective: To determine the binding affinity of Vilaprisan to various human steroid receptors.

Methodology:

-

Receptor Preparation: Cytosolic fractions containing the respective human steroid receptors (Progesterone, Glucocorticoid, Androgen, Estrogen) were prepared from baculovirus-infected HI5 insect cells.

-

Competition Experiments: A constant concentration of a specific radioligand for each receptor was incubated with increasing concentrations of Vilaprisan.

-

Incubation: The mixture was incubated for 2 hours at 4°C to reach equilibrium.

-

Separation: Bound and unbound radioligand were separated using a charcoal-dextran suspension.

-

Quantification: The radioactivity of the bound fraction was measured by liquid scintillation counting.

-

Data Analysis: The concentration of Vilaprisan that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.

Protocol summarized from preclinical discovery and characterization studies.[8]

In Vitro Transactivation Assays

Objective: To assess the functional agonistic and antagonistic activity of Vilaprisan at various steroid receptors.

Methodology:

-

Cell Culture: Appropriate mammalian cell lines were cotransfected with a plasmid encoding the specific steroid receptor and a reporter plasmid containing a hormone-responsive element linked to a luciferase reporter gene.

-

Agonist Mode: Transfected cells were incubated with increasing concentrations of Vilaprisan to determine if it could activate the receptor and induce luciferase expression.

-

Antagonist Mode: Cells were incubated with a known agonist for the specific receptor in the presence of increasing concentrations of Vilaprisan to determine its ability to inhibit agonist-induced luciferase expression.

-

Luciferase Assay: After incubation, cells were lysed, and luciferase activity was measured using a luminometer.

-

Data Analysis: IC50 values were calculated for antagonistic activity.

Protocol based on standard methodologies described in pharmacological profiling studies.[3][8]

Human Uterine Fibroid Xenograft Model

Objective: To evaluate the in vivo efficacy of Vilaprisan on the growth of human uterine fibroid tissue.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID) were used.

-

Tissue Implantation: Fresh, sterile human uterine fibroid tissue obtained from hysterectomies was cut into small fragments and implanted subcutaneously into the mice.

-

Hormonal Stimulation: To support the growth of the progesterone-dependent fibroid tissue, the mice were treated with estradiol and progesterone.

-

Vilaprisan Treatment: Once the xenografts were established, mice were randomized into vehicle control and Vilaprisan treatment groups. Vilaprisan was administered orally at various doses (e.g., 3 mg/kg/day).

-

Endpoint Analysis: After the treatment period, the mice were euthanized, and the xenograft tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the mean tumor weight of the treated groups to the vehicle control group.

Protocol summarized from a study detailing the preclinical pharmacological profile of Vilaprisan.[6]

Mandatory Visualizations

Caption: Progesterone signaling pathway in uterine fibroids and the antagonistic action of Vilaprisan.

Caption: Experimental workflow for the human uterine fibroid xenograft model.

Conclusion

Vilaprisan is a highly potent and selective progesterone receptor modulator with strong antagonistic properties. Preclinical studies have demonstrated its efficacy in reducing the growth of human uterine fibroid tissue, and clinical trials have shown its potential to control heavy menstrual bleeding associated with this condition. Its high selectivity for the progesterone receptor over other steroid receptors suggests a favorable side effect profile. However, the clinical development of Vilaprisan was halted due to findings in long-term preclinical toxicology studies.[5][9] Despite the cessation of its development, the pharmacological profile of Vilaprisan provides a valuable case study in the development of SPRMs for gynecological diseases.

References

- 1. Progesterone Signaling and Uterine Fibroid Pathogenesis; Molecular Mechanisms and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of progesterone signaling in the pathogenesis of uterine leiomyoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilaprisan, a New Selective Progesterone Receptor Modulator in Uterine Fibroid Pharmacotherapy-Will it Really be a Breakthrough? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BAY 1002670: a novel, highly potent and selective progesterone receptor modulator for gynaecological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Structure-Activity Relationship of Benzodioxole Steroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a benzodioxole moiety with a steroidal framework presents a compelling strategy in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzodioxole-containing compounds and classical steroids, offering a foundational understanding for the rational design of hybrid benzodioxole steroid molecules. While direct literature on benzodioxole steroids is nascent, this paper synthesizes existing data on the individual pharmacophores to predict potential biological activities and mechanisms of action. This guide summarizes quantitative data on the biological activities of relevant compounds, details key experimental protocols, and visualizes pertinent signaling pathways to facilitate further research and development in this promising area.

Introduction

Steroids represent a cornerstone of modern pharmacology, with a vast range of applications stemming from their interaction with nuclear receptors that regulate critical physiological processes. Modifications to the core steroidal structure have historically led to significant improvements in potency, selectivity, and pharmacokinetic profiles. The benzodioxole ring system, a common motif in natural products and synthetic drugs, is known to impart a variety of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties. The strategic combination of these two privileged scaffolds into a single molecular entity—a benzodioxole steroid—holds the potential to unlock novel therapeutic activities and mechanisms of action. This document serves as a comprehensive resource for researchers aiming to explore this chemical space.

Structure-Activity Relationships

Benzodioxole Derivatives

The benzodioxole moiety is a key structural feature in numerous biologically active compounds. The structure-activity relationships of benzodioxole derivatives have been explored in various therapeutic areas.

-

Anticancer Activity: Carboxamide-containing benzodioxole compounds have demonstrated notable anticancer activity. For instance, certain derivatives have been shown to reduce α-fetoprotein secretions in Hep3B liver cancer cells and induce cell cycle arrest at the G2-M phase[1]. The nature and position of substituents on the benzodioxole and associated rings significantly influence cytotoxicity.

-

COX Inhibition: Benzodioxole derivatives have been synthesized and evaluated as cyclooxygenase (COX) inhibitors. Compounds with an aryl acetate or aryl acetic acid group attached to the benzodioxole core have shown moderate activity against COX-1 and COX-2 enzymes[2]. The presence and position of halogen atoms on the aryl ring can modulate the inhibitory potency and selectivity. For example, one study found that an ortho-halogenated benzodioxole acetate showed potent activity against both COX-1 and COX-2[2].

Steroids

The structure-activity relationships of steroids are well-established and highly dependent on the specific nuclear receptor they target. Key structural modifications that influence activity include:

-

Aromatic A-Ring: For estrogen receptor (ER) agonists, a phenolic A-ring is crucial for high-affinity binding[3].

-

Substitutions on the Steroid Core: Introduction of functional groups at various positions can dramatically alter biological activity. For example, fluorination at the 9α-position of glucocorticoids enhances both glucocorticoid and mineralocorticoid activity[3].

-

17α- and 17β-Substituents: Modifications at the 17-position of the D-ring are critical for the activity of androgens and progestins. For instance, a 17α-ethinyl group increases oral bioavailability of estrogens and progestins[3].

-

Side Chain Modifications: The nature of the side chain at C17 influences the type and duration of action. Esterification of hydroxyl groups can lead to depot preparations with prolonged release[3].

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity of representative benzodioxole derivatives and steroids from the literature. This data provides a basis for comparing the potency and selectivity of different structural motifs.

Table 1: Anticancer and Antioxidant Activity of Benzodioxole Derivatives

| Compound | Cell Line | Assay | Activity (IC₅₀) | Reference |

| 2a | Hep3B | Cytotoxicity | Potent (data in text) | [1] |

| 2b | Hep3B | Cytotoxicity | Active (data in text) | [1] |

| 7a | - | Antioxidant | 39.85 µM | [1] |

| 7b | - | Antioxidant | 79.95 µM | [1] |

Table 2: COX Inhibitory Activity of Benzodioxole Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

| 3b | COX-1 | 1.12 µM | [2] |

| 3b | COX-2 | 1.3 µM | [2] |

| 4d | COX-1 | - | [2] |

| 4d | COX-2 | More selective than Ketoprofen | [2] |

| 4f | COX-1 | 0.725 µM | [2] |

Signaling Pathways

Benzodioxole steroids are anticipated to exert their effects primarily through the modulation of nuclear receptor signaling pathways. Upon binding to their cognate intracellular receptors, these hybrid molecules can initiate a cascade of events leading to changes in gene expression.

Nuclear Receptor Signaling Pathway

Steroid hormones and their synthetic analogs typically function by binding to nuclear receptors, which are ligand-activated transcription factors. This binding event triggers a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and binding to specific DNA sequences known as hormone response elements (HREs). This complex then recruits co-activator or co-repressor proteins to modulate the transcription of target genes.

Caption: Generalized Nuclear Receptor Signaling Pathway.

Estrogen Receptor Signaling and Crosstalk

The estrogen receptor can activate both genomic and non-genomic signaling pathways. The non-genomic pathway involves the activation of intracellular signaling cascades, such as the MAPK and PI3K pathways, which can also influence gene expression.

Caption: Overview of Estrogen Receptor Signaling Pathways.

Experimental Protocols

Cytotoxicity Assay (MTS Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of novel compounds[2].

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits[2].

-

Reagent Preparation: Prepare all reagents, including the COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate, according to the kit instructions.

-

Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing either COX-1 or COX-2 enzyme in reaction buffer. Include a vehicle control and a known COX inhibitor (e.g., Ketoprofen) as a positive control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Detection: Stop the reaction and measure the product formation by adding the colorimetric substrate and measuring the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Experimental Workflow for SAR Studies

The systematic exploration of the structure-activity relationship of novel benzodioxole steroids requires a logical experimental workflow.

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

The synthesis of hybrid molecules combining the benzodioxole moiety with a steroid nucleus represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. This guide has provided a foundational overview of the SAR of the individual components, quantitative biological data, relevant signaling pathways, and key experimental protocols. Based on the available data, it is hypothesized that benzodioxole steroids could exhibit potent and selective activities, particularly in the realms of oncology and inflammation, by interacting with nuclear receptors.

Future research should focus on the systematic synthesis and biological evaluation of a library of benzodioxole steroids with diverse substitution patterns on both the benzodioxole and steroid cores. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds. The data and methodologies presented herein provide a solid starting point for researchers to embark on the rational design and development of the next generation of steroid-based therapeutics.

References

- 1. synthesis-and-biological-evaluation-of-benzodioxole-derivatives-as-potential-anticancer-and-antioxidant-agents - Ask this paper | Bohrium [bohrium.com]

- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Whitepaper: A Technical Guide to Target Identification for Novel Steroid Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The identification of molecular targets is a critical and foundational step in the development of novel steroid-based therapeutics. Steroid hormones exert their physiological effects through complex signaling networks, traditionally categorized into genomic and non-genomic pathways. Understanding these mechanisms is paramount for elucidating the mode of action of new chemical entities and predicting their therapeutic and off-target effects. This guide provides an in-depth overview of the primary methodologies employed for the deconvolution of steroid targets, including affinity-based chemical proteomics, expression-based profiling, and computational approaches. Detailed experimental protocols, structured data summaries, and visual workflows are presented to equip researchers with the necessary knowledge to design and execute effective target identification strategies.

Introduction to Steroid Hormone Signaling

Steroid hormones are a class of lipids derived from cholesterol that act as potent signaling molecules, regulating a vast array of physiological processes including metabolism, inflammation, immune response, and cellular differentiation.[1] Their therapeutic potential is vast, but unlocking it requires a precise understanding of their molecular targets. The effects of steroids are primarily mediated through two distinct types of signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.[2][3][4]

-

Genomic Pathway: This classical mechanism involves the steroid diffusing across the cell membrane and binding to intracellular nuclear receptors (NRs).[3][5] This ligand-receptor complex then translocates to the nucleus, where it functions as a transcription factor, binding to specific DNA sequences known as hormone response elements (HREs) to modulate the expression of target genes.[3][4] This process typically occurs over hours to days.

-

Non-Genomic Pathway: Steroids can also elicit rapid biological responses within seconds to minutes.[2] These effects are initiated at the cell membrane or within the cytoplasm and involve the activation of various signal transduction cascades, such as those involving G protein-coupled receptors (GPCRs) and mitogen-activated protein kinases (MAPKs).[2][3] These pathways often operate independently of gene transcription.[4]

Identifying the specific proteins with which a novel steroid compound interacts is fundamental to drug discovery. It allows for mechanism-of-action studies, lead optimization, and the prediction of potential side effects.[6][7]

Key Signaling Pathways in Steroid Action

A comprehensive target identification strategy must consider both major signaling paradigms.

The Classical Genomic Signaling Pathway

The genomic pathway is the best-understood mechanism of steroid action. It directly links the steroid to the regulation of gene expression. The process involves the steroid hormone binding to its cognate receptor in the cytoplasm, which then dimerizes and translocates into the nucleus to act as a transcription factor.[5]

Rapid Non-Genomic Signaling Pathways

Non-genomic signaling provides an alternative and much faster route for steroid action. These pathways are often initiated by steroid interactions with membrane-associated receptors, leading to the activation of intracellular kinase cascades. This can involve classical steroid receptors localized to the plasma membrane or distinct G protein-coupled receptors.[2]

Methodologies for Target Identification

A multi-pronged approach combining direct biochemical methods with broader systems-level analyses and computational prediction is most effective for identifying novel steroid targets.

Affinity-Based Methods (Chemical Proteomics)

Chemical proteomics uses a modified version of the small molecule (the steroid) as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[7]

Key Techniques:

-

Affinity Chromatography: The novel steroid is chemically modified with a tag (e.g., biotin) and immobilized on a solid support (e.g., beads).[8] When a cell lysate is passed over this support, target proteins bind to the steroid and are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically by mass spectrometry.

-

Photoaffinity Labeling (PAL): This technique involves a steroid probe containing a photo-reactive group.[8] Upon exposure to UV light, the probe forms a covalent bond with its binding partners in close proximity.[8] This creates a stable link, allowing for more stringent purification conditions to reduce non-specific binders.

-

Probe Synthesis: Synthesize an analog of the novel steroid compound containing a linker arm and a terminal biotin moiety. Ensure the modification does not abolish biological activity.

-

Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated steroid probe for 1 hour at room temperature to allow for immobilization. Wash the beads three times with phosphate-buffered saline (PBS) to remove unbound probe.

-

Lysate Preparation: Culture target cells to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

Binding/Pulldown: Incubate 1-2 mg of the cell lysate with the steroid-immobilized beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of lysate with beads immobilized with biotin only.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution with an excess of the free (un-tagged) steroid, or by denaturation using a buffer containing SDS and a reducing agent (e.g., Laemmli buffer).

-

Sample Preparation for Mass Spectrometry:

-

Run the eluate on a short 1D SDS-PAGE gel to separate proteins from interfering substances.

-

Excise the entire protein lane and perform in-gel digestion with trypsin overnight at 37°C.

-

Extract the resulting peptides from the gel slices.

-

-

LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Data Analysis: Search the resulting MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the proteins.[9] Quantify the relative abundance of proteins in the steroid-probe pulldown versus the control pulldown to identify specific binders.

| Parameter | Description | Typical Value/Threshold |

| Enrichment Factor | Ratio of protein abundance in the steroid pulldown vs. control. | > 3-fold |

| p-value | Statistical significance of the enrichment. | < 0.05 |

| Peptide Count | Number of unique peptides identified for a given protein. | > 2 |

| Sequence Coverage | Percentage of the protein sequence covered by identified peptides. | > 10% |

Expression-Based Methods

These methods identify potential targets indirectly by measuring changes in gene or protein expression in response to treatment with the novel steroid. The assumption is that the steroid's primary targets will initiate signaling cascades that alter the cellular transcriptome and proteome.

-

Genomics (Transcriptomics): Techniques like RNA-sequencing (RNA-Seq) or DNA microarrays are used to obtain a global snapshot of changes in mRNA expression levels after steroid treatment. Genes that are significantly up- or down-regulated are considered potential downstream effectors of the steroid's target.

-

Proteomics: Mass spectrometry-based quantitative proteomics can measure changes in the abundance of thousands of proteins simultaneously.[10] This provides a more direct view of the cellular response than transcriptomics, as mRNA levels do not always correlate perfectly with protein levels.

| Method | Analyte | Information Gained | Typical Fold-Change Cutoff |

| RNA-Sequencing | mRNA | Changes in gene transcription | > 1.5-2.0 |

| Quantitative MS | Proteins | Changes in protein abundance | > 1.5 |

| Phosphoproteomics | Phosphorylated Proteins | Changes in kinase signaling pathways[10] | > 2.0 |

Computational (In Silico) Methods

Computational approaches leverage existing biological and chemical data to predict potential steroid-protein interactions, helping to prioritize candidates for experimental validation.[11][12] These methods are broadly classified into ligand-based and structure-based approaches.[13]

-

Ligand-Based Methods: These approaches rely on the principle that molecules with similar structures often have similar biological activities.[12] If the novel steroid is structurally similar to known hormones or drugs, their targets can be hypothesized as potential candidates.

-

Structure-Based Methods (Reverse Docking): If the 3D structure of the novel steroid is known or can be modeled, it can be computationally "docked" into the binding sites of a large number of protein structures from databases like the PDB.[12][14] Proteins that show favorable binding energies are considered potential targets.

Conclusion and Future Outlook

The identification of steroid hormone targets is a complex endeavor that benefits from an integrated, multi-platform strategy. Direct methods like affinity chromatography provide strong evidence of physical interaction, while expression profiling offers a broader view of the downstream functional consequences. Computational methods serve as powerful predictive tools to narrow the field of potential candidates for costly and time-consuming experimental validation.

Future advancements in mass spectrometry sensitivity, chemical probe design, and machine learning algorithms will continue to refine and accelerate the process of target deconvolution.[15][16] By combining these diverse methodologies, researchers can build a robust and comprehensive understanding of a novel steroid's mechanism of action, paving the way for the development of safer and more effective therapeutics.

References

- 1. Corticosteroid - Wikipedia [en.wikipedia.org]

- 2. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Chemical proteomics strategies for elucidation of cellular steroid hormone targets [publikationen.uni-tuebingen.de]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Computational approaches in target identification and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances and method development for drug target identification. | Semantic Scholar [semanticscholar.org]

- 16. youtube.com [youtube.com]

A Technical Guide to the Preliminary Toxicity Screening of a Synthetic Steroid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential preliminary toxicity screening assays and methodologies required for the safety assessment of a novel synthetic steroid. Adherence to a structured, tiered approach, beginning with in vitro assays and progressing to targeted in vivo studies, is critical for efficient and ethical drug development.[1] The primary goals of this preclinical safety evaluation are to identify a safe initial dose for human trials, characterize potential target organs for toxicity, and establish key parameters for clinical monitoring.[2]

The Tiered Approach to Toxicity Testing

Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend a tiered strategy for toxicity assessment.[1] This approach begins with a battery of in vitro tests to identify potential hazards early in the development process, thereby reducing the reliance on animal testing.[1][3] Positive or equivocal findings in these initial screens then warrant further investigation through more complex in vitro models or focused in vivo studies.[2]

Logical Workflow for Preliminary Toxicity Screening

The following diagram illustrates a typical workflow for the preliminary safety assessment of a new chemical entity, such as a synthetic steroid.

In Vitro Toxicity Screening

In vitro (in the glass) studies are performed outside of a living organism, typically using isolated cells or tissues.[3] They are essential for early, high-throughput screening to identify potential liabilities.[4]

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining a compound's direct toxic effect on cells and establishing a therapeutic window.[1][5] These tests measure cell viability or death through various biological markers.

Table 1: Sample Cytotoxicity Data for a Hypothetical Steroid (Compound X)

| Cell Line | Assay Type | Endpoint | Result (IC₅₀) |

|---|---|---|---|

| HepG2 (Human Liver) | MTT | Mitochondrial Activity | 45 µM |

| AC16 (Human Cardiomyocyte) | LDH | Membrane Integrity | 78 µM |

| HEK293 (Human Kidney) | ATP | ATP Production | 62 µM |

The MTT assay is a colorimetric test that measures the mitochondrial activity of viable cells.[5] Living cells convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified.[5]

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthetic steroid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Genotoxicity Assays

Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage, such as gene mutations or chromosomal aberrations.[2][6] A standard in vitro battery typically includes a bacterial gene mutation assay and a mammalian cell assay for chromosomal damage.[7][8]

Table 2: Sample Genotoxicity Profile for Compound X

| Assay | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Ames Test | S. typhimurium (TA98, TA100) | With & Without | Negative |

| In Vitro Micronucleus | Human Lymphocytes | With & Without | Negative |

| Mouse Lymphoma Assay | L5178Y cells | With & Without | Equivocal |

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, making them unable to grow without external histidine.[7][9] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[9]

-

Strain Preparation: Grow cultures of the required Salmonella strains (e.g., TA98, TA100) overnight.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.[9]

-

Exposure: In a test tube, combine the bacterial culture, the synthetic steroid at various concentrations, and either the S9 mix or a buffer.

-

Plating: After a brief pre-incubation, add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (histidine-deficient).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

In Vivo Preliminary Toxicity Screening

In vivo studies are performed in living organisms and are essential for understanding the systemic effects of a compound.[3] For preliminary screening, acute toxicity studies are prioritized.

Acute Systemic Toxicity

Acute toxicity studies evaluate the adverse effects that occur within a short time after the administration of a single dose of a substance.[10][11] These studies help determine the No-Observed-Adverse-Effect-Level (NOAEL) and inform dose selection for longer-term studies.[12] The OECD provides several guidelines for these tests, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[10][11]

This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[10]

-

Animal Selection: Use a single sex (typically female, as they are often more sensitive) of a standard rodent species (e.g., Wistar rats), approximately 8-12 weeks old.

-

Dose Selection: Select a starting dose from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on any existing data that suggests the likely toxicity of the compound.[13]

-

Procedure:

-

Step 1: Dose a group of 3 animals with the starting dose.

-

Observation: Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) intensively for the first 24 hours and then daily for a total of 14 days.[14] Record body weight changes.

-

Decision Logic:

-

If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category. A higher dose level is then tested to refine the classification.

-

If 0 or 1 animal dies, proceed to the next higher dose level with another group of 3 animals.

-

-

-

Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

-

Classification: The substance is classified based on the dose level at which mortality is observed, corresponding to GHS categories.

Table 3: Sample Acute Oral Toxicity Data (OECD 423)

| Dose Level (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs | GHS Classification |

|---|---|---|---|---|

| 300 | 3 | 0/3 | Mild lethargy on Day 1, resolved | - |

| 2000 | 3 | 2/3 | Severe lethargy, piloerection | Category 4 |

Steroid Signaling and Potential for Toxicity

Synthetic steroids exert their effects primarily by interacting with intracellular steroid hormone receptors. Understanding this mechanism is key to predicting potential toxicities.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the steroid diffusing across the cell membrane and binding to a specific receptor in the cytoplasm or nucleus.[15] This complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences called Hormone Response Elements (HREs), modulating the transcription of target genes.[15][16] This process is relatively slow, taking 30-60 minutes or longer to manifest effects.[17] This pathway is central to both the therapeutic and many of the chronic toxic effects of steroids.

Steroids can also induce rapid, non-genomic effects by interacting with membrane-bound receptors, which can activate various kinase signaling cascades like MAPKs.[15][17] These rapid actions can contribute to acute cellular changes and toxicity.

Target Organ Toxicity Evaluation

Based on the class of compound, certain organ systems are at higher risk of toxicity. For synthetic steroids, the liver and cardiovascular system are of primary concern.

Hepatotoxicity

The liver is central to drug metabolism and is a frequent target of drug-induced injury (DILI).[4] Anabolic steroids, for instance, are known to cause cholestatic liver injury.[18]

-

Assessment: In vitro models using human liver cells (e.g., HepG2, primary hepatocytes) are used for initial screening.[4] Key biomarkers measured in vivo studies include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin.[19] A liver biopsy may be used to define the pattern of injury.[19]

Table 4: Sample Liver Function Test Results in Rats (14-Day Study)

| Parameter | Control Group (Vehicle) | Compound X (50 mg/kg) | Compound X (200 mg/kg) |

|---|---|---|---|

| ALT (U/L) | 35 ± 5 | 42 ± 7 | 155 ± 20* |

| AST (U/L) | 58 ± 8 | 65 ± 10 | 280 ± 35* |

| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.3 ± 0.08 | 1.1 ± 0.2* |

Statistically significant increase (p < 0.05) compared to control.

Cardiotoxicity

Long-term use of some anabolic steroids is associated with adverse cardiovascular effects, including reduced left ventricular (LV) function and accelerated coronary atherosclerosis.[20][21][22]

-

Assessment: In vitro screening can be performed using human-induced pluripotent stem cell-derived cardiomyocytes (iPS-CMs).[4] In vivo assessments in preclinical models may involve echocardiography to measure parameters like LV Ejection Fraction (LVEF) and histological analysis of heart tissue.[20][21]

Table 5: Sample Cardiovascular Parameters in Non-human Primates (28-Day Study)

| Parameter | Control Group (Vehicle) | Compound X (20 mg/kg) |

|---|---|---|

| LV Ejection Fraction (%) | 61 ± 5 | 53 ± 6* |

| LV Mass Index (g/m²) | 85 ± 9 | 98 ± 11* |

| Coronary Plaque Volume (mm³) | 0.5 ± 0.2 | 1.8 ± 0.5* |

Statistically significant change (p < 0.05) compared to control.

References

- 1. histologix.com [histologix.com]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 13. bemsreports.org [bemsreports.org]

- 14. youtube.com [youtube.com]

- 15. frontiersin.org [frontiersin.org]

- 16. Hormone signaling - My Cancer Genome [mycancergenome.org]

- 17. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cardiotoxicity of Illicit Anabolic Steroid Use - American College of Cardiology [acc.org]

- 21. ahajournals.org [ahajournals.org]

- 22. researchgate.net [researchgate.net]

Physicochemical properties of (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the physicochemical properties and mechanism of action of Vilaprisan ((8S,11R,13S,14S,17S)-11-(4-methylsulfonylphenyl)-17-hydroxy-13-methyl-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one), a potent, selective progesterone receptor modulator (SPRM) that was under investigation for the treatment of uterine fibroids and endometriosis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Vilaprisan (also known as BAY-1002670) is a synthetic, steroidal SPRM designed to exert a potent antagonistic effect on the progesterone receptor (PR).[1] Progesterone is a key hormone implicated in the pathogenesis and growth of uterine leiomyomas (fibroids).[2] Vilaprisan's therapeutic potential lies in its ability to inhibit the proliferative and anti-apoptotic effects of progesterone on fibroid tissue.[3] Although its clinical development was halted due to findings in long-term preclinical studies, the extensive research conducted provides valuable insights into its properties and mechanism of action.[3][4]

Physicochemical Properties

Vilaprisan is a highly lipophilic, high molecular weight compound.[1] Its key physicochemical identifiers and properties are summarized in the tables below. While extensive experimental data on all physicochemical parameters are not publicly available, known values and identifiers are presented.

Compound Identification

| Identifier | Value |

| Common Name | Vilaprisan |

| Development Code | BAY-1002670 |

| IUPAC Name | (8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

| CAS Number | 1262108-14-4 |

| Molecular Formula | C₂₇H₂₉F₅O₄S |

| Molecular Weight | 544.6 g/mol [1] |

Solubility and Permeability

| Property | Value | Method |

| Aqueous Solubility | < 0.1 mg/100 mL (in acidic and neutral conditions)[1] | Not specified |

| DMSO Solubility | 7.86 mg/mL (14.43 mM) | Not specified |

| Permeability | High | Caco-2 Cell Assay[1] |

| BCS Classification | Class II (Predicted)[1] | Based on solubility and permeability |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and data interpretation. The following sections describe standard experimental protocols relevant to the characterization of compounds like Vilaprisan.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of Vilaprisan in a saturated aqueous solution at a specific temperature.

Methodology:

-

Preparation: An excess amount of solid Vilaprisan is added to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF) to separate the solid material from the supernatant.

-

Quantification: The concentration of Vilaprisan in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.

Determination of Intestinal Permeability (Caco-2 Assay)